cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Description
cis-4-[2-Oxo-2-(4-Trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a ketone-substituted ethyl chain at the cis-4 position of the cyclohexane ring. The ketone group is further substituted with a 4-trifluoromethylphenyl moiety, conferring unique electronic and steric properties. Its stereochemistry (cis configuration) and trifluoromethyl group enhance metabolic stability and lipophilicity, which are critical for bioavailability in drug candidates .
Properties
IUPAC Name |
4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-7-5-11(6-8-13)14(20)9-10-1-3-12(4-2-10)15(21)22/h5-8,10,12H,1-4,9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCQMWSCLCCYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140901 | |
| Record name | trans-4-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-64-4 | |
| Record name | trans-4-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis Overview
The synthesis typically begins with the formation of the cyclohexane ring, followed by functionalization to introduce the 2-oxo-2-(4-trifluoromethylphenyl)ethyl side chain and the carboxylic acid group at the 1-position in a cis configuration. The key steps include:
Friedel-Crafts Acylation: This is a common approach to attach the 4-trifluoromethylphenyl moiety onto a cyclohexane precursor. The reaction uses a strong Lewis acid catalyst (e.g., AlCl3) under anhydrous conditions to prevent side reactions. Temperature control is critical to maintain selectivity and yield.
Stereoselective Functionalization: Achieving the cis configuration at the 4-position relative to the carboxylic acid requires careful control of reaction conditions and choice of reagents to favor the desired stereochemistry.
Oxidation and Carboxylation Steps: Introduction of the keto group (2-oxo) and the carboxylic acid group involves selective oxidation and carboxylation reactions, often using mild oxidants and controlled pH to avoid over-oxidation or side reactions.
Industrial Scale Production
On an industrial scale, the synthesis is optimized for yield and cost-effectiveness by:
Employing continuous flow reactors to enhance control over reaction parameters such as temperature, mixing, and reaction time, which improves reproducibility and scalability.
Using catalyst recycling and solvent recovery systems to reduce waste and cost.
Implementing process intensification techniques to shorten reaction times and increase throughput.
Stereoselective Synthesis Insights
Recent research highlights organocatalysis-based strategies to access cis-configured derivatives with high stereoselectivity. For example:
Using I(I)/I(III) catalysis with inexpensive HF sources and Selectfluor as an oxidant enables the formation of cis-configured products via a fluorination and ring contraction mechanism.
The process involves in situ generation of strained intermediates (e.g., bicyclobutanes) that rearrange stereospecifically to yield cis products with diastereomeric ratios up to 20:1.
Mechanistic studies suggest a cationic intermediate stabilized by substituents facilitates the 4 → 3 ring contraction, preserving the cis stereochemistry.
This approach, while demonstrated on related cyclopropane systems, provides valuable mechanistic insights that can be adapted for the synthesis of cis-4-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid to improve stereoselectivity and yield.
Data Table: Summary of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclohexane ring formation | Cyclohexane derivatives | Controlled temperature, inert atmosphere | Formation of cyclohexane core |
| 2 | Friedel-Crafts acylation | 4-Trifluoromethylbenzoyl chloride, AlCl3 | Anhydrous, low temperature | Introduction of 4-trifluoromethylphenyl ketone side chain |
| 3 | Oxidation | Mild oxidants (e.g., PCC, KMnO4) | Controlled pH, temperature | Formation of 2-oxo group |
| 4 | Carboxylation | CO2 or carboxylation reagents | Base or acid catalysis | Introduction of carboxylic acid at 1-position |
| 5 | Stereoselective control | Organocatalysts, HF source, Selectfluor | Ambient to mild heating | Achieving cis stereochemistry with high diastereoselectivity |
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its unique structure allows for interactions with biological targets, which can lead to therapeutic effects. Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer activities. For instance, similar compounds have been screened for their ability to inhibit inflammatory pathways, showing potential as anti-inflammatory agents .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of structurally related compounds, revealing that certain derivatives showed significant inhibition of pro-inflammatory cytokines. This suggests that cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid could be further explored for its anti-inflammatory potential in clinical applications .
- Anticancer Activity : Another investigation focused on the anticancer effects of similar cyclohexane derivatives, noting their ability to induce apoptosis in cancer cell lines. The structural features of this compound may enhance its efficacy as an anticancer agent .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a monomer in the synthesis of specialized polymers. Its trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials.
Applications in Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to harsh environmental conditions.
Synthetic Methodologies
Multicomponent Reactions
The synthesis of this compound often employs multicomponent reactions (MCRs), which are efficient for generating complex molecules in a single step. MCRs facilitate the rapid assembly of diverse chemical entities, making them valuable in pharmaceutical chemistry .
Case Studies in Synthesis
Recent studies have illustrated the effectiveness of MCRs in producing biologically active compounds similar to this compound. These methodologies have been shown to yield high purities and yields, thus streamlining the process of drug discovery and development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethylphenyl-Substituted Analogs
Key Findings :
Phenyl Ring-Substituted Analogs
Key Findings :
- Electronic Effects : The 2-nitro derivative () is more reactive in nucleophilic reactions due to the electron-withdrawing nitro group, whereas the 4-methoxy analog () has improved aqueous solubility, beneficial for oral bioavailability .
- Halogen Substitution: The 3-chloro analog () demonstrates increased metabolic stability compared to non-halogenated analogs, a common strategy in medicinal chemistry .
Cyclohexane vs. Cyclopentane Backbone Analogs
Key Findings :
Biological Activity
cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 736136-64-4, is a complex organic compound notable for its unique structural features, including a cyclohexane ring and a trifluoromethyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H17F3O3
- Molecular Weight : 314.3 g/mol
- IUPAC Name : 4-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The trifluoromethyl group is particularly significant as it enhances the lipophilicity and biological activity of the compound.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
- Antioxidant Properties : Studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various cyclohexane derivatives, including this compound. The results indicated a significant reduction in edema in animal models when treated with this compound compared to controls. The mechanism was attributed to COX inhibition.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 12 µM. Further analysis revealed that the compound triggered apoptosis through caspase activation pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What are the validated synthetic routes for obtaining high-purity cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid, and how can its stereochemical integrity be preserved during synthesis?
- Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the trifluoromethylphenyl group, followed by cyclohexane ring functionalization. Stereochemical control is critical; techniques like chiral chromatography or asymmetric catalysis (e.g., using chiral auxiliaries) can preserve the cis configuration. Purity validation requires HPLC (≥98% as per industry standards) and NMR to confirm structural integrity . Comparative analysis with analogs (e.g., cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid) can highlight positional effects of substituents on reaction outcomes .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer: Key techniques include:
- HPLC-MS : For purity assessment and molecular weight confirmation.
- NMR (¹H/¹³C, COSY, NOESY) : To resolve stereochemistry and confirm the cis configuration via coupling constants and nuclear Overhauser effects.
- X-ray crystallography : If single crystals are obtainable, this provides definitive structural proof .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly if the compound is used in high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test samples. To address this:
- Reproduce assays under standardized conditions (e.g., using buffers specified in for juvenile hormone analogs).
- Validate compound purity post-synthesis using orthogonal methods (HPLC, NMR).
- Compare structural analogs (e.g., 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in ) to isolate the role of the trifluoromethyl group versus other substituents .
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets, such as hormone receptors?
- Methodological Answer:
- Molecular docking : Use software like AutoDock Vina with crystal structures of related receptors (e.g., juvenile hormone receptors from ).
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on the trifluoromethyl group’s hydrophobic interactions.
- QSAR modeling : Incorporate descriptors like logP and polar surface area from analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid in ) to predict bioactivity .
Q. How can researchers optimize the compound’s pharmacokinetic profile without compromising its cis configuration?
- Methodological Answer:
- Prodrug derivatization : Introduce ester groups at the carboxylic acid moiety (e.g., ethyl ester in ) to enhance bioavailability.
- Stability studies : Use accelerated degradation tests (e.g., under UV light or varying pH) to identify vulnerable sites.
- Metabolite profiling : LC-MS/MS can track metabolic pathways, informed by studies on similar cyclohexane-carboxylic acids () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
